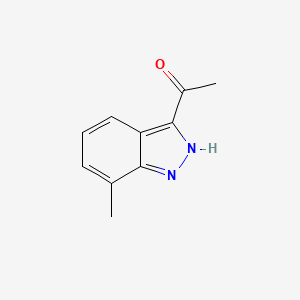

1-(7-Methyl-1H-indazol-3-YL)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-(7-methyl-2H-indazol-3-yl)ethanone |

InChI |

InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)11-12-10(8)7(2)13/h3-5H,1-2H3,(H,11,12) |

InChI Key |

RCTRBMAJLCNRPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of the 1 7 Methyl 1h Indazol 3 Yl Ethanone Core

Tautomerism in Indazole Derivatives and its Impact on Reactivity (1H- and 2H-Tautomers)

Indazole, also known as benzopyrazole, is a bicyclic heteroaromatic compound that exists in different tautomeric forms. The most common and stable forms are the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring's nitrogen atoms.

The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-indazole. rsc.org This stability is attributed to its benzenoid character, whereas the 2H-tautomer possesses a less stable ortho-quinoid structure. Theoretical calculations have shown that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. acs.org This energetic preference means that in equilibrium, the 1H-form, such as 1-(7-Methyl-1H-indazol-3-YL)ethanone, is predominant.

The position of substituents can influence the tautomeric equilibrium. However, for most N-unsubstituted indazoles, the 1H-form prevails. rsc.org The reactivity of the indazole nucleus is directly affected by this tautomerism. Alkylation or acylation reactions on an N-unsubstituted indazole can lead to a mixture of N1 and N2 substituted products, with the ratio often depending on reaction conditions like the base, solvent, and electrophile used. rsc.orgrsc.org For instance, methylation of 7-substituted indazoles can lead to a predominance of the 2-methyl isomer, highlighting the subtle electronic and steric influences on reactivity. rsc.org

Table 1: General Comparison of 1H- and 2H-Indazole Tautomers

| Feature | 1H-Indazole Tautomer | 2H-Indazole Tautomer |

|---|---|---|

| Structure | Benzenoid | Ortho-quinoid |

| Stability | More stable, lower energy | Less stable, higher energy |

| Basicity | Weaker base | Stronger base |

| Prevalence | Generally the dominant form | Generally the minor form |

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. In the case of this compound, substitution can occur on the benzene (B151609) portion of the molecule. The outcome of such reactions is directed by the existing substituents: the activating methyl group at C7 and the deactivating influence of the fused pyrazole ring with its C3-acetyl group.

Key EAS reactions include halogenation and nitration.

Halogenation : The direct halogenation of indazoles is a crucial method for introducing a handle for further functionalization, particularly cross-coupling reactions. Bromination of substituted 1H-indazoles can be achieved using reagents like N-bromosuccinimide (NBS). nih.govrsc.org The regioselectivity is highly dependent on the directing effects of existing groups. For this compound, the C7-methyl group is an ortho-, para-director, while the pyrazole ring system's influence must also be considered. Studies on related 4-substituted indazoles have shown that bromination can occur selectively at the C7 position. nih.gov

Nitration : Introducing a nitro group (NO₂) onto the aromatic ring is typically accomplished with a mixture of nitric acid and a strong acid catalyst like sulfuric acid. The nitronium ion (NO₂⁺) acts as the electrophile. acs.orgresearchgate.net For the 7-methyl-1H-indazole core, nitration would be directed by the C7-methyl group to the C6 or C4 positions. However, the precise outcome can be influenced by steric hindrance and the electronic deactivation from the pyrazole moiety. Research on 7-substituted indazoles, such as 7-nitro-1H-indazole, demonstrates that functionalization on the benzene ring is a common synthetic strategy. nih.govrsc.org

Nucleophilic Substitution Reactions on Functionalized Indazoles

Nucleophilic aromatic substitution (SₙAr) is a powerful method for derivatization, particularly on indazole rings that have been pre-functionalized with good leaving groups, such as halogens. The introduction of halogens via electrophilic substitution, as described above, paves the way for the displacement by various nucleophiles.

This two-step sequence (e.g., halogenation followed by SₙAr) provides access to a wide range of derivatives. For example, a fluorinated indazole can undergo highly selective nucleophilic displacement, allowing for late-stage functionalization. This is particularly useful for introducing groups that might not be compatible with the initial ring-forming conditions.

Functional Group Interconversions on the Ethanone (B97240) Moiety and Methyl Group

The ethanone (acetyl) and methyl groups on the this compound core are amenable to a variety of chemical transformations, further expanding the synthetic utility of the molecule.

Reactions of the Ethanone Group : The ketone of the C3-ethanone moiety can undergo several standard functional group interconversions.

Reduction : The carbonyl can be reduced to a secondary alcohol, yielding 1-(7-Methyl-1H-indazol-3-yl)ethanol. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction can lead to the corresponding ethyl group. A study on a related system demonstrated the successful reduction of a carboxylic acid to a primary alcohol using BH₃, indicating that such reductions are feasible on the indazole core. diva-portal.org

Oxidation : While the ketone itself is at a high oxidation state, reactions involving the adjacent methyl group (e.g., haloform reaction) are possible. More commonly, the ethanone group can be used as a precursor for other functionalities, for example, by conversion to an oxime followed by a Beckmann rearrangement.

Reactions of the Methyl Group : The C7-methyl group can also be functionalized.

Oxidation : The benzylic methyl group can be oxidized to a carboxylic acid (7-carboxy-1H-indazol-3-yl ethanone) or an aldehyde. This can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or milder, more selective methods. For instance, aerobic photo-oxidation in the presence of N-bromosuccinimide (NBS) can convert methyl groups on aromatic nuclei into carboxylic acids. researchgate.net Electrochemical oxidation is another modern technique for the site-selective oxidation of methyl groups on benzoheterocycles. nih.gov

Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki Chemistry)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide or triflate, is particularly well-suited for functionalizing the indazole scaffold. nih.gov

To utilize Suzuki chemistry on the this compound core, a halogen atom must first be installed. As discussed, bromination of the indazole ring is a common strategy. nih.gov A 7-bromo-indazole derivative, for example, can be coupled with a variety of aryl or heteroaryl boronic acids. nih.gov These reactions typically employ a palladium catalyst, a base, and a suitable solvent.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Bromo-Indazoles

| Component | Examples | Reference |

|---|---|---|

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | nih.govnih.gov |

| Base | K₂CO₃, Cs₂CO₃ | nih.gov |

| Solvent | Dimethoxyethane (DME), Dioxane/Water | nih.gov |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | nih.govnih.gov |

The reaction is tolerant of many functional groups, making it a robust method for late-stage derivatization to build molecular complexity. For instance, even indazoles bearing a carbomethoxy group at C-3 have been shown to be effective coupling partners.

Amide Bond Formation Strategies in Indazole Derivatives

Amide bonds are a cornerstone of many biologically active molecules. In the context of the indazole core, amides can be formed by coupling an indazole-containing carboxylic acid with an amine, or by coupling an amino-indazole with a carboxylic acid.

Starting from this compound, the C7-methyl group could be oxidized to a carboxylic acid, as described in section 3.4. This resulting 3-acetyl-1H-indazole-7-carboxylic acid could then be coupled with a primary or secondary amine to form an amide. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid.

Alternatively, if an amino group were present on the indazole ring, it could be acylated. While the target molecule does not have an amine, a related nitro-indazole could be reduced to an amino-indazole, which could then participate in amide bond formation. Studies have shown the synthesis of 1H-indazole amide derivatives from indazole carboxylic acids, which are then evaluated for biological activity. nih.gov The conversion of esters to carboxylic acids followed by treatment with an amine in the presence of a coupling agent is a standard and effective strategy. nih.gov

Structure Activity Relationship Sar Studies of 1 7 Methyl 1h Indazol 3 Yl Ethanone Analogs

Impact of Substitutions on the Indazole Core on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. acs.org SAR studies have systematically explored modifications at the C-3, N-1, and benzene (B151609) ring positions to modulate potency and selectivity for various biological targets.

C-3 Substituent Modifications (e.g., Aryl Groups, Pyrrolopyridin-2-yl)

The C-3 position of the indazole ring is a key site for modification, significantly influencing the therapeutic potential of the resulting analogs.

Pyrrolopyridin-2-yl Groups: A series of 3-(pyrrolopyridin-2-yl)indazole derivatives demonstrated potent anti-proliferative effects against several human cancer cell lines. nih.gov Notably, one of the most effective compounds from this series exhibited IC₅₀ values of 8.3 nM and 1.3 nM against HL60 and HCT116 cell lines, respectively. nih.gov

Aryl and Heterocyclyl Groups: The introduction of 3-(4-(heterocyclyl)phenyl) groups led to the development of single-digit nanomolar inhibitors of tyrosine threonine kinase (TTK), which also showed good oral bioavailability. nih.gov

Carboxamides: The specific regiochemistry of an amide linker at the C-3 position has been shown to be critical for biological function. nih.gov Studies on indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel revealed that these compounds could actively inhibit calcium influx and stabilize mast cells with sub-micromolar IC₅₀ values. nih.gov In contrast, the corresponding reverse amide isomers were found to be inactive, highlighting the stringent structural requirements for this specific activity. nih.gov

IDO1 Inhibition: In the context of indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibition, SAR studies of 3-substituted 1H-indazoles indicated that interactions between the 1H-indazole motif, the ferrous ion of heme, and hydrophobic pockets were essential for inhibitory activity. nih.gov This confirmed the 1H-indazole structure as a crucial pharmacophore for IDO1 inhibition. nih.gov

Table 1: Impact of C-3 Substitutions on Biological Activity

| Target | C-3 Substituent | Key Findings | Reference |

|---|---|---|---|

| Cancer Cell Lines (HL60, HCT116) | Pyrrolopyridin-2-yl | Potent anti-proliferative activity (nanomolar IC₅₀). | nih.gov |

| Tyrosine Threonine Kinase (TTK) | 4-(Heterocyclyl)phenyl | Single-digit nanomolar inhibition, good oral bioavailability. | nih.gov |

| CRAC Channel | Carboxamide | Sub-micromolar inhibition of calcium influx; specific amide regiochemistry is critical. | nih.gov |

| IDO1 Enzyme | Various (e.g., Amine) | 1H-indazole acts as a key pharmacophore through specific interactions. | nih.gov |

N-1 Substituent Effects (e.g., Methylation, Aryl, Benzyl Groups)

Substitution at the N-1 position of the indazole ring is a common strategy to modulate the physicochemical and pharmacological properties of these analogs. The synthesis of N-substituted indazoles often yields a mixture of N-1 and N-2 isomers, making regioselective synthesis a significant challenge. nih.govnih.gov

Alkylation (Methylation, Benzylation): The regioselectivity of N-alkylation is influenced by the reaction conditions and the electronic properties of the indazole core. nih.govbeilstein-journals.org While some methods favor the thermodynamically more stable N-1 substituted product, others can lead to the N-2 regioisomer. nih.gov For instance, reacting an indazole with isobutyl bromide under standard conditions can result in a nearly 1:1 mixture of N-1 and N-2 isomers. nih.gov However, thermodynamically controlled methods have been developed to achieve selective N-1 alkylation, which is crucial for large-scale manufacturing. nih.gov

Aryl Groups: The synthesis of N-phenyl and N-thiazolyl-1H-indazoles has been achieved through copper-catalyzed intramolecular N-arylation. beilstein-journals.org The electronic and steric effects of the N-substituent can influence the reaction's regioselectivity. beilstein-journals.org

Impact on Target Binding: In the development of dual inhibitors for butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK), different alkyl substituents were introduced at the N-1 and N-2 positions. acs.org This was done to investigate how occupying a specific hydrophobic region within the p38α MAPK enzyme affects the structure-activity relationships of the inhibitors. acs.org

Benzene Ring Substitutions (C-4, C-5, C-6, C-7, particularly 7-methyl)

Modifications to the benzene portion of the indazole ring play a vital role in fine-tuning biological activity and influencing the chemical properties of the scaffold.

C-4 and C-6 Positions: For IDO1 inhibitors, SAR analysis revealed that substituent groups at both the C-4 and C-6 positions of the 1H-indazole scaffold were crucial for inhibitory activity. nih.gov Similarly, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising inhibitor of fibroblast growth factor receptor 1 (FGFR1). nih.gov

C-5 Position: The emergence of synthetic cannabinoids with a bromine atom at the C-5 position of the indazole core has been noted. researchgate.net Systematic examination of halogenated indazoles showed that analogs with fluorine at the C-5 position had the lowest EC₅₀ values for CB1 receptor activity. researchgate.net

C-7 Position (7-methyl): The substituent at the C-7 position exerts a significant electronic influence on the indazole ring system. The presence of electron-withdrawing groups like nitro (NO₂) or methoxycarbonyl (CO₂Me) at C-7 has been shown to confer excellent N-2 regioselectivity (≥96%) during alkylation reactions. beilstein-journals.orgresearchgate.net This directing effect highlights the electronic interplay between the benzene ring and the pyrazole (B372694) moiety. The 7-methyl group, as found in the parent compound 1-(7-Methyl-1H-indazol-3-YL)ethanone, introduces both electronic (electron-donating) and steric effects that can influence molecular conformation and interaction with biological targets. nih.govacs.org

Steric and Electronic Effects of Substituents on Activity

The biological activity of indazole analogs is governed by a complex interplay of steric and electronic effects imparted by their substituents. acs.orgnih.gov

Electronic Effects: The electron density of the indazole ring system can be modulated by attaching either electron-donating or electron-withdrawing groups. libretexts.orglibretexts.orgrsc.org Electron-donating groups, such as alkyls, increase the electron density and can enhance the rate of electrophilic substitution. libretexts.org Conversely, electron-withdrawing groups decrease electron density. libretexts.org These effects are critical in determining the reactivity of the indazole core, such as in N-alkylation reactions where electron-withdrawing groups at C-7 direct substitution to the N-2 position. beilstein-journals.orgresearchgate.net In the synthesis of 2H-indazoles, electron-rich substituents on the precursor azobenzenes led to good product yields, whereas electron-deficient groups diminished the yield. acs.org

Steric Effects: The size and spatial arrangement of substituents can create steric hindrance, which affects molecular conformation and the ability of the molecule to bind to a target. youtube.com In some cases, steric effects can be the dominant factor in determining the regioselectivity of a reaction, overriding electronic influences. acs.orgnih.gov For example, bulky directing groups can sterically hinder one potential reaction site, leading to a preference for another, less crowded position. youtube.com This principle is observed in the synthesis of substituted pyrazoles, an analogous heterocyclic system, where steric factors influence the ratio of regioisomers formed. mdpi.com

Pharmacophore Identification and Optimization

The indazole scaffold has been identified as a key pharmacophore—the essential set of steric and electronic features necessary for biological activity—for a variety of protein targets.

FGFR Kinases: Using a fragment-led de novo design approach, the indazole core was identified as a suitable pharmacophore for inhibiting fibroblast growth factor receptor (FGFR) kinases. nih.gov Docking models were used to guide the optimization of an initial fragment into a library of indazole-containing compounds that inhibited FGFR1-3 with good ligand efficiencies. nih.gov

IDO1 Enzyme: Docking models have shown that the 1H-indazole motif establishes effective interactions with the ferrous ion in the heme group and with hydrophobic pockets of the IDO1 enzyme. nih.gov This has established the 1H-indazole structure as a novel and key pharmacophore for potent IDO1 inhibition. nih.gov

ERK1/2 Kinase: The discovery and optimization of a series of indazole amide-based inhibitors of extracellular signal-regulated kinase (ERK) were achieved through structure and knowledge-based drug design. nih.gov The optimized compounds demonstrated potent inhibition of ERK1/2 enzyme activity. nih.gov

p38α MAPK: Structure-based drug design was employed to develop dual inhibitors targeting both BChE and p38α MAPK. acs.org Docking studies predicted a crucial hydrogen bond between the N-2 nitrogen of the indazole ring and a methionine residue in the hinge region of p38α MAPK, confirming the pharmacophoric role of the indazole core. acs.org

Fragment-Based Design Approaches in Indazole Research

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). youtube.comyoutube.com This approach has been successfully applied in the development of indazole-based inhibitors.

AXL Kinase Inhibitors: Researchers utilized an FBDD approach to discover a new class of indazole-based inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov An indazole fragment hit was identified through a high-concentration screen and was subsequently optimized using docking studies and library screening to yield a potent inhibitor. nih.gov An X-ray crystal structure of an analog complexed with a related kinase revealed the key binding interactions for the scaffold. nih.gov

HDAC Inhibitors: Through fragment-based virtual screening and bioisosterism strategies, novel indazole and pyrazolo[3,4-b]pyridine derivatives were designed as potent inhibitors of histone deacetylases (HDACs). nih.gov The most potent compounds inhibited HDAC1, HDAC2, and HDAC8 with low nanomolar IC₅₀ values and showed significant anti-proliferative activity against cancer cell lines. nih.gov

FGFR Kinase Inhibitors: The identification of an indazole-based pharmacophore for FGFR kinases was accomplished using fragment-led de novo design, demonstrating how fragment-based principles can guide the rational design process from the very beginning. nih.gov

Table 2: Application of Fragment-Based Drug Design in Indazole Research

| Target | Design Strategy | Key Outcome | Reference |

|---|---|---|---|

| AXL Kinase | Fragment-based lead discovery | Identification of an indazole fragment hit, optimized to a potent inhibitor. | nih.gov |

| HDACs | Fragment-based virtual screening | Design of potent, low nanomolar HDAC inhibitors with anti-proliferative activity. | nih.gov |

| FGFR Kinases | Fragment-led de novo design | Identification of an indazole-based pharmacophore for FGFR inhibition. | nih.gov |

Scaffold Hopping and Bioisosteric Replacements in Indazole Derivatives

Scaffold hopping is a widely used strategy in drug discovery to identify novel chemotypes by replacing the central core of a known active compound with a different, yet functionally similar, scaffold. nih.govacs.org This approach aims to discover new intellectual property, improve potency, and overcome issues related to pharmacokinetics or toxicity. In the context of indazole derivatives, this technique has been successfully employed to transition from other heterocyclic systems, such as indoles, to the indazole framework. nih.govrsc.org

A notable application of scaffold hopping involves the development of dual inhibitors for the anti-apoptotic proteins Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma 2 (BCL-2). nih.govrsc.orgresearchgate.net Beginning with an indole-based compound that showed potent inhibition of MCL-1 but only moderate activity against BCL-2, researchers replaced the indole (B1671886) core with an indazole scaffold. nih.gov This strategic hop was intended to preserve the crucial spatial relationship between key binding groups while creating a novel chemical entity. nih.govrsc.org The resulting N2-substituted indazole-3-carboxylic acid derivatives were further modified into acylsulfonamides, which led to enhanced inhibition of both MCL-1 and BCL-2 with minimal activity against BCL-xL, a related protein whose inhibition can cause thrombocytopenia. nih.govrsc.org

Another example involves the use of scaffold hopping and molecular hybridization strategies to develop potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov This work led to the identification of a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a promising FGFR1 inhibitor. nih.gov

The table below summarizes examples of scaffold hopping involving the indazole core.

| Original Scaffold | Hopped Scaffold | Target(s) | Resulting Compound Class | Key Finding |

| Indole | Indazole | MCL-1/BCL-2 | Indazole-3-carboxylic acids / Indazole-3-acylsulfonamides | Transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org |

| Not Specified | 1H-Indazol-3-amine | FGFR1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives | Identified a derivative with an IC₅₀ of 15.0 nM against FGFR1. nih.gov |

| Indole | Benzimidazole / Indazole | MCL-1/BCL-2 | Benzimidazole and 2,3-substituted indazole derivatives | The indazole scaffold provided an excellent alternative to the indole core for preserving key binding interactions. nih.gov |

Structure-Guided Medicinal Chemistry Applications

Structure-guided drug design utilizes the three-dimensional structural information of a biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design and optimize ligands. This rational approach has been instrumental in the development of potent and selective indazole-based inhibitors for various therapeutic targets.

One successful application was in the creation of inhibitors for S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, a target for developing broad-spectrum antimicrobials. acs.org Using 5-aminoindazole (B92378) as the core scaffold, a structure-guided methodology led to a series of low nanomolar inhibitors. acs.org This approach facilitated a remarkable 6,000-fold increase in potency over a short period with a limited number of synthesized compounds. acs.org

Similarly, structure-guided design has been applied to develop inhibitors for key enzymes in cancer pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK). nih.gov

EGFR Kinase Inhibitors : Starting from a lead compound, a series of 1H-indazole derivatives were synthesized and evaluated for their activity against EGFR. One derivative demonstrated potent inhibition of both EGFR T790M (a common resistance mutation) and wild-type EGFR, with IC₅₀ values of 5.3 nM and 8.3 nM, respectively. nih.gov

ERK1/2 Inhibitors : Through a combination of structure-guided and knowledge-based design, a series of 1H-indazole amide derivatives were developed as inhibitors of ERK1/2. Several of these compounds showed excellent enzymatic and cellular activity, with IC₅₀ values in the low nanomolar range against the enzyme and antiproliferative activity in the low micromolar range against the HT29 cell line. nih.gov

The following table presents examples of indazole derivatives developed through structure-guided design.

| Target Enzyme | Lead/Scaffold | Resulting Compound Type | Biological Activity | Reference |

| SAH/MTA Nucleosidase | 5-Aminoindazole | Indazole-derived inhibitors | Low nanomolar inhibitors with broad-spectrum antimicrobial activity. | acs.org |

| EGFR Kinase (including T790M mutant) | 1H-Indazole derivative | Substituted 1H-indazoles | IC₅₀ = 5.3 nM (EGFR T790M), 8.3 nM (EGFR) | nih.gov |

| ERK1/2 | 1H-Indazole amide derivative | Substituted 1H-indazole amides | IC₅₀ = 9.3–25.8 nM (enzymatic), 0.9–6.1 µM (cellular) | nih.gov |

Computational Chemistry and Molecular Modeling of 1 7 Methyl 1h Indazol 3 Yl Ethanone

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of 1-(7-methyl-1H-indazol-3-yl)ethanone, providing a foundational understanding of its intrinsic reactivity and behavior.

DFT calculations can determine the molecule's optimized geometry, detailing bond lengths, bond angles, and dihedral angles. For instance, studies on similar indazole structures, such as 1-(6-Nitro-1H-indazol-1-yl)ethanone, have shown that the indazole moiety is essentially planar. researchgate.net DFT would be used to confirm the planarity of the 7-methyl-1H-indazole core and to determine the rotational barrier of the acetyl group at the 3-position.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this compound, the carbonyl oxygen and the nitrogen atoms of the indazole ring are expected to be electron-rich regions, crucial for forming interactions with biological targets.

Table 1: Representative Data from a Hypothetical DFT Analysis of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |

| Electron Affinity | 1.0 eV | Energy released when an electron is added |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. nih.govnih.gov This method is pivotal for identifying potential biological targets for this compound and elucidating the specific interactions that govern its binding affinity.

A reliable molecular docking study begins with the development and validation of a docking protocol. nih.gov This involves several key steps:

Target Selection and Preparation: A three-dimensional crystal structure of a potential target protein is obtained from a repository like the Protein Data Bank (PDB). Indazole-containing compounds are known to target various proteins, including kinases (e.g., Epidermal Growth Factor Receptor - EGFR), and cyclooxygenases (e.g., COX-2). najah.edudergipark.org.tr The selected protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Active Site Definition: The binding site (or active site) on the protein is defined, usually based on the location of a co-crystallized ligand from the experimental structure.

Protocol Validation: To ensure the docking algorithm can accurately reproduce the experimental binding mode, the co-crystallized ligand is removed from the active site and then re-docked. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the experimental pose is less than 2.0 Å. nih.gov

Once a protocol is validated, this compound can be docked into the active site of the target protein. The resulting poses are ranked based on a scoring function, which estimates the binding affinity (often in kcal/mol). A more negative score typically indicates a stronger predicted interaction. najah.edu

Analysis of the best-ranked docking pose reveals the specific molecular interactions between the ligand and the amino acid residues of the protein. For this compound, key interactions would likely include:

Hydrogen Bonds: The carbonyl oxygen of the ethanone (B97240) group and the nitrogen atom of the indazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl group and the aromatic rings of the indazole core can form favorable hydrophobic and π-alkyl interactions with nonpolar residues. najah.edu

π-π Stacking: The indazole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Table 2: Illustrative Molecular Docking Results for this compound Against Potential Targets

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR Kinase (4HJO) | -7.8 | MET769, LYS721, ASP831 |

| COX-2 (5KIR) | -8.5 | ARG120, TYR355, SER530 |

| p38 MAP Kinase (1A9U) | -8.1 | MET109, GLY110, LYS53 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study. The listed targets are known to be modulated by indazole-containing inhibitors. najah.edudergipark.org.tr

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. This compound possesses rotational freedom, primarily around the single bond connecting the acetyl group to the indazole ring. Conformational analysis aims to identify the different possible spatial arrangements (conformers) of the molecule and determine their relative stabilities.

Computational methods can systematically rotate this bond and calculate the potential energy of each resulting conformation. This process generates a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry. The low-energy conformations, or "energy minima," represent the most stable and thus most probable shapes of the molecule. Understanding these preferred conformations is crucial, as the biologically active conformation is often one of the molecule's low-energy states.

In Silico Design Strategies for Novel Analogs

The insights gained from DFT, docking, and pharmacophore studies provide a rational basis for the in silico design of novel analogs of this compound with potentially improved properties. This structure-based drug design approach can guide chemical modifications to enhance potency, selectivity, or pharmacokinetic profiles.

For example, if molecular docking simulations reveal an unoccupied hydrophobic pocket near the 7-methyl group, analogs could be designed with larger alkyl groups at this position to improve binding affinity. If the model suggests that a hydrogen bond donor is needed to interact with a specific residue, the acetyl group could be modified to a hydroxyethyl (B10761427) group. By iteratively designing new analogs in silico and predicting their binding affinity through docking, researchers can prioritize the synthesis of only the most promising compounds, saving significant time and resources.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 7 Methyl 1h Indazol 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

In ¹³C NMR spectroscopy, the carbonyl carbon of the ethanone (B97240) group is a key diagnostic signal, typically found significantly downfield around δ 190-200 ppm. The aromatic carbons of the indazole ring would span a range from approximately δ 110 to 150 ppm. The chemical shifts of the methyl carbons from the acetyl and the 7-methyl groups would appear in the upfield region of the spectrum.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the complete assignment of the proton and carbon signals of 1-(7-Methyl-1H-indazol-3-YL)ethanone. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic ring. HMBC spectra would be crucial for establishing the connectivity between protons and carbons that are two or three bonds apart, for example, confirming the position of the acetyl group at C3 by observing a correlation from the acetyl methyl protons to the C3 carbon of the indazole ring.

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (Chemical Formula: C₁₀H₁₀N₂O), the molecular weight is 174.2 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 174.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum would offer further structural insights. Common fragmentation pathways for related acetyl-indazoles could involve the loss of the acetyl group (CH₃CO•) or the methyl radical (CH₃•), leading to characteristic fragment ions that can be used to confirm the presence of these structural motifs.

While specific MS or HRMS data for this compound is not available in the reviewed literature, analysis of related structures provides expected fragmentation patterns. For example, the mass spectrum of 3-methyl-1-phenyl-1H-indazole shows a strong molecular ion peak, which is a common feature for aromatic compounds. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most characteristic absorption band would be that of the carbonyl (C=O) stretching vibration of the ketone group, which is expected to appear in the region of 1680-1700 cm⁻¹. The exact position of this band would be influenced by conjugation with the indazole ring.

Other significant absorptions would include the N-H stretching vibration of the indazole ring, typically observed as a broad band in the range of 3200-3500 cm⁻¹, and C-H stretching vibrations for the aromatic and methyl groups, usually found between 2850 and 3100 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. While specific IR data for this compound is not documented in the available sources, the IR spectrum of 3-methyl-1-phenyl-1H-indazole shows characteristic peaks at 1594 and 1507 cm⁻¹, corresponding to the aromatic ring vibrations. rsc.org

Target Identification and Molecular Mechanism of Action Studies for Indazole Derivatives

Investigation of Molecular Targets and Pathways

Indazole derivatives have been identified as potent modulators of several key biological pathways implicated in various diseases, most notably in cancer. Their mechanisms of action are diverse, ranging from the direct inhibition of critical enzymes like protein kinases to interference with cellular structures such as microtubules.

Protein Kinase Inhibition

The inhibition of protein kinases is a cornerstone of modern targeted therapy, and the indazole nucleus has proven to be an effective pharmacophore for designing kinase inhibitors. rsc.org These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Indazole derivatives have shown significant inhibitory activity against several receptor and non-receptor tyrosine kinases.

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is vital for cell proliferation, differentiation, and migration. Aberrant FGFR activity is linked to various cancers. Studies have identified 1H-indazole-based derivatives as inhibitors of FGFR1-3, with some compounds demonstrating inhibitory concentrations in the micromolar range. nih.gov For example, a series of 1H-indazol-3-amine derivatives were optimized to yield potent FGFR inhibitors, with some compounds showing activity at nanomolar concentrations against FGFR1 and FGFR2. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent in most cases of chronic myeloid leukemia (CML). researchgate.net The indazole scaffold is a key feature in several Bcr-Abl inhibitors. For instance, certain 1H-indazol-3-amine derivatives have been synthesized and shown to be potent inhibitors of both wild-type Bcr-Abl and the imatinib-resistant T315I mutant. nih.gov One such derivative exhibited an IC50 value of 0.014 µM against wild-type Bcr-Abl. nih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pazopanib, an approved anticancer drug, features an indazole core and functions as a potent inhibitor of VEGFRs, among other kinases. nih.gov

Indazole derivatives have also been developed as inhibitors of various serine/threonine kinases.

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are involved in cell survival and proliferation and are considered attractive targets for cancer therapy. nih.gov Researchers have developed potent, pan-Pim inhibitors based on a 3-(pyrazin-2-yl)-1H-indazole scaffold, with some derivatives showing IC50 values in the nanomolar range against all three Pim kinase isoforms. nih.gov

Aurora Kinases: Aurora kinases are essential for mitotic progression, and their overexpression is common in many human cancers. japsonline.com While specific data on 1-(7-Methyl-1H-indazol-3-YL)ethanone is unavailable, the broader class of nitrogenous heterocyclic compounds, including those with structures analogous to indazoles, have been investigated as Aurora kinase inhibitors. For example, a pentacyclic inhibitor, AKI-001, has shown low nanomolar potency against both Aurora A and Aurora B. japsonline.com

ERK1/2 (Extracellular signal-regulated kinases 1 and 2): ERK1/2 are key components of the MAPK signaling pathway, which is frequently hyperactivated in cancer. A series of indazole amide derivatives have been discovered as potent inhibitors of ERK1/2, demonstrating both enzymatic and cellular activity. nih.gov Some of these compounds showed IC50 values in the low nanomolar range in enzymatic assays. nih.gov

EZH2/1 (Enhancer of zeste homolog 2 and 1): No specific studies linking this compound or closely related indazole derivatives to the inhibition of EZH2/1 were identified in the performed search.

GSK-3 (Glycogen Synthase Kinase-3): GSK-3 is a serine/threonine kinase implicated in various cellular processes, and its aberrant activity has been linked to mood disorders and other diseases. nih.gov Indazole-based compounds have been reported as selective GSK-3 inhibitors. nih.gov For example, a 1H-indazole-3-carboxamide derivative was identified as a potent GSK-3 inhibitor with efficacy in a mouse model of mania. nih.gov

MAPK1 (Mitogen-activated protein kinase 1): As mentioned under ERK1/2, indazole amides have been developed as inhibitors of MAPK1 (ERK2). nih.gov

Microtubule Polymerization Inhibition and Colchicine (B1669291) Binding Site Interactions

Microtubules are dynamic polymers essential for cell division, and agents that interfere with their dynamics are effective anticancer drugs. Some indazole-containing compounds have been investigated as inhibitors of tubulin polymerization. These compounds often act by binding to the colchicine binding site on β-tubulin, which leads to the destabilization of microtubules and cell cycle arrest. nih.gov While direct evidence for this compound is lacking, the general principle of using heterocyclic scaffolds to target this site is well-established.

Allosteric Modulation (e.g., CC-Chemokine Receptor 4 (CCR4) Antagonism)

The search did not yield specific information on this compound or related indazole derivatives acting as allosteric modulators, specifically as CCR4 antagonists.

Inhibition of Enzymes (e.g., IDO1, HIF-1, Carbonic Anhydrase)

IDO1 (Indoleamine 2,3-dioxygenase 1): IDO1 is an enzyme that plays a role in immune evasion by tumors. A series of 3-substituted 1H-indazoles have been synthesized and evaluated for their IDO1 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov The presence of the 1H-indazole ring was found to be crucial for their inhibitory activity. nih.gov

HIF-1 (Hypoxia-inducible factor 1): No specific studies were found that investigated this compound or closely related indazole derivatives as inhibitors of HIF-1.

Carbonic Anhydrase: The search did not provide any information linking this compound or other indazole derivatives to the inhibition of carbonic anhydrase.

Cellular Mechanism of Action Studies (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer effects of indazole derivatives are frequently linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancerous cells.

Studies on various polysubstituted indazoles have demonstrated their capacity to induce apoptosis and cause cell cycle arrest. nih.gov For example, one investigation revealed that certain indazole derivatives could trigger a significant apoptotic response and arrest cells in the S phase of the cell cycle. nih.gov Another derivative was found to cause an accumulation of cells in the G2/M phase and the emergence of polyploid cells, suggesting a mechanism that may involve interference with the microtubule system. nih.gov

In a separate study, a different indazole derivative was shown to dose-dependently promote apoptosis in breast cancer cells. This was associated with the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net These findings point towards the involvement of the intrinsic or mitochondrial pathway of apoptosis.

The table below summarizes the observed cellular effects of some studied indazole derivatives.

| Indazole Derivative Class | Cellular Effect | Observed Mechanism | Reference |

| Polysubstituted indazoles | S phase or G2/M phase arrest | Inhibition of DNA synthesis or microtubule interference | nih.gov |

| 1H-indazole-3-amine derivatives | Apoptosis | Upregulation of Bax and cleaved caspase-3, downregulation of Bcl-2 | researchgate.net |

Characterization of Specific Binding Sites and Interactions

The binding modes of indazole derivatives to their protein targets have been elucidated through computational modeling and structural biology techniques. These studies provide insights into the specific molecular interactions that underpin their biological activity.

In the case of 1H-indazol-3-amine derivatives targeting Bcr-Abl, the 3-aminoindazole group is thought to occupy the hinge region of the kinase, forming crucial hydrogen bonds. nih.gov The indazole's phenyl ring can also engage in π-π stacking interactions with aromatic residues like Phe489 in the active site, further stabilizing the complex. nih.gov These detailed interaction maps are invaluable for the rational design and optimization of new and more potent indazole-based inhibitors.

Future Research Directions and Translational Perspectives for Indazole Based Compounds

Development of Novel Indazole Scaffolds with Enhanced Target Selectivity

A key objective in modern drug development is to design molecules that interact specifically with their intended biological target, thereby minimizing off-target effects. For indazole-based compounds, future research will concentrate on creating novel scaffolds with superior target selectivity.

One promising approach is the use of scaffold hopping , where the core molecular structure is modified to create new chemotypes with improved properties. This strategy has been successfully employed to develop novel indazole-based PI3Kδ inhibitors for hepatocellular carcinoma, demonstrating good isoform selectivity and potency. nih.gov By replacing a known core with the indazole nucleus, researchers can generate new intellectual property and potentially discover candidates with better efficacy and safety profiles. nih.gov

Fragment-based drug design is another powerful technique. This method involves identifying small molecular fragments that bind to the target and then growing or linking them to create a potent inhibitor. This approach has been used to design 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), achieving excellent ligand efficiency. nih.gov Similarly, optimizing 6-azaindazoles using a fragment-based approach has yielded compounds with picomolar potency against all three Pim kinases, which are implicated in cancers like multiple myeloma. nih.gov

Systematic structural modifications are crucial for enhancing selectivity. For instance, research on indazole–pyrimidine derivatives as VEGFR-2 inhibitors showed that incorporating hydrogen bond-forming groups like amides and sulfonamides resulted in significantly enhanced activity compared to hydrophobic groups. nih.gov Likewise, studies on 1H-indazol-3-amine derivatives as FGFR1 and FGFR2 inhibitors revealed that the position of substituents, such as fluorine, on the indazole ring system is critical for potency. nih.gov These detailed structure-activity relationship (SAR) studies guide the rational design of more selective and effective next-generation indazole compounds.

| Target | Design Strategy | Key Findings | Reference |

| PI3Kδ | Scaffold Hopping | Identification of a novel indazole core for propeller-shaped inhibitors with high isoform selectivity. | nih.gov |

| FGFR1/2/3 | Fragment-Based Design | Development of 1H-indazole derivatives with good ligand efficiency and inhibitory activity in the micromolar range. | nih.gov |

| Pan-Pim Kinases | Fragment-Based Optimization | Discovery of 6-azaindazole cores with picomolar biochemical potency and good cellular activity. | nih.gov |

| VEGFR-2 | SAR Studies | Enhanced potency observed with hydrogen bond-forming groups compared to hydrophobic groups. | nih.gov |

Exploration of New Biological Activities Beyond Current Indications

Indazole derivatives are well-established as potent agents in oncology, with several approved drugs targeting various kinases. rsc.orgnih.gov They also exhibit a broad spectrum of other activities, including anti-inflammatory, antimicrobial, anti-HIV, and analgesic properties. nih.govbenthamscience.comresearchgate.net Future research is poised to expand this therapeutic landscape, investigating the potential of indazole scaffolds in new and challenging disease areas.

There is emerging interest in the application of indazole derivatives for neurological disorders . Early research suggests their potential in treating conditions like Alzheimer's disease and Parkinson's disease. researchgate.net Further exploration in this area could lead to the development of novel neuroprotective or symptomatic treatments based on the indazole framework.

Another promising avenue is the development of dual-agent or hybrid molecules that can address multiple aspects of a disease. For example, researchers have designed 2H-indazole derivatives that possess both antimicrobial and anti-inflammatory activities. mdpi.com Given that many infectious diseases involve an inflammatory response, such dual-action compounds could offer a more comprehensive treatment approach. These compounds have shown potent activity against protozoa like Giardia intestinalis and also inhibit the human cyclooxygenase-2 (COX-2) enzyme. mdpi.com

Furthermore, the significant anti-cancer activity of indazoles continues to be a major focus, with ongoing efforts to identify new molecular targets and overcome drug resistance. researchgate.netrsc.org Research into novel indazole derivatives has identified compounds that induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. rsc.org The exploration of indazoles as inhibitors of bacterial peptidoglycan synthesis also represents a novel approach to developing new antibiotics against pathogens like Mycobacterium tuberculosis. researchgate.net

| Established Activity | Emerging/Future Application | Rationale/Example | Reference |

| Anticancer (Kinase Inhibitors) | Neurodegenerative Diseases | Potential for neuroprotective activity in Alzheimer's and Parkinson's disease. | researchgate.net |

| Anti-inflammatory | Dual Antimicrobial/Anti-inflammatory Agents | Compounds designed to inhibit both pathogens and the associated inflammatory response (e.g., COX-2). | mdpi.com |

| Antibacterial | Novel Antibiotic Mechanisms | Targeting unexplored bacterial enzymes like glutamate (B1630785) racemase in M. tuberculosis. | researchgate.net |

| Antiviral | Broad-Spectrum Antivirals | The versatile indazole scaffold can be adapted to target various viral proteins. | nih.gov |

Integration of Advanced Computational and Synthetic Methodologies

The synergy between computational and synthetic chemistry is accelerating the discovery and development of new indazole-based therapeutics. Advanced methodologies in both fields are enabling more rational drug design and efficient production of complex molecules.

Computational techniques are becoming indispensable for modern drug discovery. researchgate.net Molecular docking, pharmacokinetic (ADMET) prediction, and other in silico tools are routinely used to design and screen virtual libraries of indazole scaffolds against biological targets like VEGFR-2. biotech-asia.org These methods allow researchers to prioritize compounds with the best predicted binding affinity and drug-like properties for synthesis, saving time and resources. biotech-asia.org More advanced methods like Density Functional Theory (DFT) calculations are being used to understand reaction mechanisms, such as the iodine-assisted synthesis of 2H-indazoles. nih.gov

In parallel, synthetic methodologies for constructing the indazole core and its derivatives are rapidly evolving. nih.gov Recent advances focus on efficiency, selectivity, and sustainability. benthamscience.com Key developments include:

Metal-catalyzed reactions: Catalysts based on rhodium, copper, and palladium are now used for C-H activation and C-N/N-N coupling reactions, providing redox-neutral and efficient pathways to 1H-indazoles. nih.gov

Novel multicomponent reactions: These reactions allow for the assembly of complex indazole derivatives in a single step from simple precursors, increasing efficiency. benthamscience.com

Environmentally friendly approaches: The development of greener synthetic methods, such as using electricity instead of chemical reagents, aligns with the principles of sustainable chemistry. researchgate.net

Selective synthesis: Significant challenges, such as the selective alkylation of the N1 versus the N2 position of the indazole ring, are being addressed. Recently, a highly selective and scalable methodology for N1-alkylation was developed, which is crucial for manufacturing. rsc.org

Addressing Challenges in Indazole Derivative Research

Despite significant progress, several challenges remain in the field of indazole derivative research. Overcoming these hurdles is essential for translating promising compounds from the laboratory to the clinic.

A primary challenge is the development of efficient and highly selective synthetic routes . While many new methods have been reported, achieving specific substitutions and controlling isomer formation (e.g., N1 vs. N2) can still be difficult and require extensive optimization. researchgate.netresearchgate.net The need for scalable, cost-effective, and environmentally benign syntheses remains a priority for industrial applications. rsc.org

In oncology, drug resistance is a major obstacle that limits the long-term efficacy of many anticancer agents. researchgate.net A critical future direction is the design of indazole derivatives that can overcome known resistance mechanisms or that possess novel mechanisms of action. This requires a deep understanding of the molecular biology of cancer and the specific targets involved.

Finally, ensuring that novel indazole derivatives possess favorable pharmacokinetic and pharmacodynamic (PK/PD) properties is a persistent challenge. Many potent inhibitors identified in initial screenings fail during later stages of development due to poor solubility, metabolic instability, or unforeseen toxicity. Integrating computational ADMET prediction early in the design phase and conducting thorough preclinical evaluations are crucial steps to mitigate these risks and improve the success rate of indazole-based drug candidates. nih.govbiotech-asia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.